REACTION_CXSMILES
|
[Br:1][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[CH:7][NH:8][C:9]2=[O:12])=[CH:4][CH:3]=1.I[CH2:14][C:15]([F:18])([F:17])[F:16].[H-].[Na+]>C(OCC)(=O)C.O>[Br:1][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[CH:7][N:8]([CH2:14][C:15]([F:18])([F:17])[F:16])[C:9]2=[O:12])=[CH:4][CH:3]=1 |f:2.3|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C2C=CNC(C2=C1)=O
|
Name
|
|
Quantity
|
4.9 g
|
Type
|
reactant
|
Smiles
|
ICC(F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After complete addition reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
heated at 50° C. for 24 hours
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
Reaction mixture
|
Type
|
CUSTOM
|
Details
|
was evaporated
|
Type
|
CUSTOM
|
Details
|
to leave a residue, which
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was further extracted with ethyl acetate (2×50 ml) and organic layers
|
Type
|
WASH
|
Details
|
washed with saturated aqueous bicarbonate (200 ml), brine (200 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Magnesium sulfate powder
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to leave a residue
|
Type
|
CUSTOM
|
Details
|
purified
|
Type
|
WASH
|
Details
|
eluting with 50% ethyl acetate/petrol ether
|
Type
|
CUSTOM
|
Details
|
to give a yellow solid which
|
Name
|
|
Type
|
|
Smiles
|
BrC1=CC=C2C=CN(C(C2=C1)=O)CC(F)(F)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 22% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |